molecular formula C16H16N2 B3022950 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline CAS No. 840-59-5

6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline

Cat. No.: B3022950
CAS No.: 840-59-5
M. Wt: 236.31 g/mol
InChI Key: KPBHBOKRUJADIW-UHFFFAOYSA-N
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Description

6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline is an organic compound with the molecular formula C16H16N2 and a molecular weight of 236.32 g/mol . Its CAS Registry Number is 840-59-5 . This dihydroquinazoline derivative is part of a class of nitrogen-containing heterocycles that are of significant interest in synthetic and medicinal chemistry research. Quinazoline and 3,4-dihydroquinazoline scaffolds are recognized as privileged structures in the development of novel bioactive molecules and are frequently investigated for their potential pharmacological properties. Researchers utilize this specific compound as a key synthetic intermediate or building block for the construction of more complex chemical libraries. Its structure, featuring a 4-methylphenyl group at the 3-position, makes it a valuable precursor for further chemical modifications, including oxidation to quinazolinone derivatives . Related compounds within the quinazolinone family have been featured in studies on catalytic enantioselective synthesis and the development of novel fluorophores for metal ion detection . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-3-(4-methylphenyl)-4H-quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-12-3-6-15(7-4-12)18-10-14-9-13(2)5-8-16(14)17-11-18/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBHBOKRUJADIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279506
Record name 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline
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Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840-59-5
Record name NSC42283
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Record name NSC12937
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline
Source EPA DSSTox
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Record name 6-Methyl-3-(p-tolyl)-3,4-dihydroquinazoline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the Pfitzinger reaction, where anthranilic acid reacts with a ketone in the presence of a base to form the quinazoline ring. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinones.

    Reduction: Reduction reactions can convert it to dihydroquinazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinones, while substitution reactions can produce a variety of substituted quinazolines.

Scientific Research Applications

6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have shown its potential as an antimicrobial and anticancer agent.

    Medicine: It is investigated for its therapeutic potential in treating various diseases.

    Industry: This compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins critical for cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 3,4-Dihydroquinazolines

Compound Name Substituents (Positions) Key Biological Activity Synthesis Route Reference
This compound 6-CH₃, 3-(4-CH₃C₆H₄) Antiparasitic (hypothesized) Multicomponent or nucleophilic addition
(R/S)-6-Chloro-2-methyl-3-phenethyl-4-phenyl-3,4-dihydroquinazoline (6b) 6-Cl, 2-CH₃, 3-phenethyl, 4-Ph Trypanothione reductase inhibition Nucleophilic alkylation/benzylation
2-(3-(6,8-Bis(2-(4-methoxyphenyl))...quinazolin-4(3H)-one (4l) Multiple 4-methoxyphenyl groups Not explicitly stated (likely antitumor) Suzuki coupling
2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone core, 4-methylphenyl Anti-inflammatory (IC₅₀ = 11.6 μM) Base-catalyzed cyclization

Key Observations:

  • However, the absence of electron-withdrawing groups (e.g., Cl in 6b) might reduce its binding affinity to enzymes like trypanothione reductase .
  • Synthetic Flexibility : Unlike 4l, which requires palladium-catalyzed cross-coupling , the target compound can be synthesized via simpler nucleophilic additions, enabling scalable production .
  • Core Heterocycle Differences: The pyridazinone derivative (from ) exhibits anti-inflammatory activity due to its distinct core structure, underscoring the dihydroquinazoline scaffold’s unique role in antiparasitic applications .

Pharmacological and Physicochemical Properties

  • The methyl groups may reduce steric hindrance compared to bulkier substituents in 4l, favoring enzyme binding .
  • Thermal Stability : Melting points for dihydroquinazolines with aromatic substituents (e.g., 4l: 228–230°C ) suggest higher stability than aliphatic variants, though the target compound’s exact profile requires experimental validation.

Biological Activity

Overview

6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline is a heterocyclic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This compound features a unique structure that includes methyl and phenyl substituents, enhancing its potential interactions with biological targets. Research indicates its promising roles in antimicrobial and anticancer applications, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in disease pathways, particularly kinases that are critical for cell proliferation. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against a range of pathogens. The compound exhibits significant activity against both bacterial and fungal strains. For instance, it has been evaluated for its effectiveness against common pathogens, showing promising results that warrant further investigation for clinical applications .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro and in vivo studies. It has been identified as a potential candidate for targeting specific cancer types due to its ability to inhibit tumor cell proliferation. Notably, its mechanism involves the modulation of signaling pathways associated with cancer progression .

Case Study: In Vitro Evaluation

A study focused on the cytotoxic effects of this compound on cancer cell lines showed an IC50 value indicating effective inhibition of cell growth. The compound's selectivity towards cancer cells over normal cells suggests a favorable therapeutic index, making it a candidate for further development as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other quinazoline derivatives:

Compound NameBiological ActivityIC50 (µM)Remarks
This compoundAntimicrobial, Anticancer19 (for Trypanosoma)Promising lead compound
QuinazolinonesAntitumor, Anti-inflammatoryVariesBroad spectrum activity
DihydroquinazolinesAntimicrobialVariesSimilar structure but different substituents

This table highlights the comparative biological activities and potency of similar compounds within the quinazoline family.

Q & A

Q. What are the established synthetic routes for 6-methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or ring-expansion strategies. For instance, one-pot MCRs involving 2-aminobenzylamine derivatives and aryl aldehydes under acidic conditions (e.g., acetic acid) yield dihydroquinazoline scaffolds . Optimization includes controlling stoichiometry, temperature (typically 80–100°C), and solvent polarity to minimize side products. Transition metal-free cross-dehydrogenative coupling (CDC) methods have also been employed for functionalization, reducing metal contamination risks . Reproducibility requires rigorous purification via column chromatography or recrystallization, with structural confirmation by 1H^1 \text{H}/13C^{13} \text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, analogous dihydroquinazolines exhibit a non-planar geometry, with the 4-methylphenyl substituent twisted ~86° relative to the core ring . Intermolecular N–H···N hydrogen bonding stabilizes the crystal lattice, observable in SC-XRD data. Tautomeric ambiguity (e.g., 3,4-dihydro vs. 1,4-dihydro forms) is resolved via chemical derivatization (e.g., alkylation) and IR/NMR analysis .

Q. What preliminary biological activities are associated with the dihydroquinazoline scaffold?

  • Methodological Answer : Dihydroquinazolines exhibit diverse bioactivity, including antimicrobial, antitumor, and enzyme inhibition (e.g., butyrylcholinesterase, trypanothione reductase). Initial screening involves:
  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria and fungi (e.g., MIC determination) .
  • Enzyme inhibition : Spectrophotometric assays measuring NADPH oxidation for trypanothione reductase or Ellman’s method for cholinesterase inhibition .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : 3D-QSAR and molecular docking (e.g., using CoMFA/CoMSIA) identify critical pharmacophores. For trypanothione reductase inhibition, steric bulk at the 3-aryl position and electron-withdrawing groups (EWGs) at the 6-methyl site improve binding affinity . Docking into the enzyme’s active site (PDB: 6B6N) reveals hydrogen bonding with Arg37 and hydrophobic interactions with Phe395. MD simulations (100 ns) assess stability of ligand-receptor complexes .

Q. How should researchers resolve contradictions in reported bioactivity data for dihydroquinazoline derivatives?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values across studies) arise from assay conditions (e.g., pH, enzyme source) or compound purity. Mitigation strategies include:
  • Standardized protocols : Use WHO-recommended strains and controls (e.g., benznidazole for antiparasitic assays).
  • Dose-response validation : Repeat assays in triplicate with independent synthetic batches.
  • Meta-analysis : Compare structural features (e.g., substituent electronegativity) across studies to identify activity trends .

Q. What strategies improve regioselectivity in functionalizing the dihydroquinazoline core?

  • Methodological Answer :
  • Electrophilic substitution : EWGs (e.g., –NO2_2) direct reactions to the 8-position due to resonance effects .
  • Transition metal catalysis : Pd-catalyzed C–H activation at the 6-methyl site using directing groups (e.g., pyridinyl) .
  • Photocatalytic CDC : Visible-light-mediated coupling with thiophenols or amines under iodine catalysis, avoiding metal residues .

Q. How can reaction scalability be maintained in one-pot multicomponent syntheses of dihydroquinazolines?

  • Methodological Answer : Key parameters include:
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst loading : Optimize iodine or Brønsted acid (e.g., p-TsOH) concentrations (0.5–5 mol%) to balance cost and yield .
  • Workflow automation : Employ continuous flow reactors for rapid mixing and temperature control, achieving >80% yield at gram scale .

Methodological Notes

  • Data Reporting : Always include crystallographic data (CCDC numbers), NMR shifts (δ ppm), and HPLC purity (>95%) in publications .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., IACUC approval for in vivo studies).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline
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6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline

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